

Application Notes and Protocols for the Synthesis of Methyl 4-biphenylcarboxylate Derivatives

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Compound of Interest

Compound Name: Methyl 4-biphenylcarboxylate

Cat. No.: B554700

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This document provides detailed protocols for the synthesis of **methyl 4-biphenylcarboxylate** and its derivatives, key intermediates in the development of pharmaceuticals and functional materials. The primary synthetic routes discussed are the Fischer esterification and the Suzuki-Miyaura cross-coupling reaction. This guide includes comprehensive experimental procedures, quantitative data on reaction yields, and visualizations of synthetic workflows and relevant biological signaling pathways.

Introduction

Biphenyl-4-carboxylic acid and its ester derivatives are prevalent structural motifs in a wide array of biologically active compounds, exhibiting properties ranging from antifungal to anticancer activities. The synthesis of these compounds is therefore of significant interest in medicinal chemistry and materials science. The methodologies presented herein offer robust and reproducible approaches for obtaining **methyl 4-biphenylcarboxylate** derivatives.

Data Presentation

Table 1: Synthesis of Methyl 4-biphenylcarboxylate Derivatives via Fischer Esterification

Starting Material	Alcohol	Catalyst	Solvent	Reaction Time	Temperature (°C)	Yield (%)	Reference
4'-Hydroxy-4-biphenylcarboxylic acid	Methanol	H ₂ SO ₄	Toluene/Methanol	12 h	Reflux	~98%	[1]
Benzoic Acid	Methanol	H ₂ SO ₄	Methanol	Not Specified	65	90%	[2]
Hydroxy acid I	Ethanol	H ₂ SO ₄	Ethanol	2 h	Reflux	95%	[2]
Biphenyl-4-carboxylic acid	Various Alcohols	Not Specified	Not Specified	Not Specified	Not Specified	62.7 - 95.5%	[3]

Table 2: Synthesis of Biphenyl Carboxylic Acid Derivatives via Suzuki-Miyaura Coupling

Aryl Halide	Boronic Acid	Catalyst	Base	Solvent	Yield (%)	Reference
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one	4-Carboxyphenylboronic acid	Pd(PPh ₃) ₄	Na ₂ CO ₃	DME/H ₂ O	64%	[4]
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one	4-Carboxyphenylboronic acid	Pd/C	Not Specified	MeOH/H ₂ O	Improved Yield	[4]
4-Bromo-3-methylaniline (one-pot)	4-Carboxyphenylboronic acid	Not Specified	Not Specified	Not Specified	82%	[4]
2-(4-Bromophenoxy)quinoline-3-carbaldehydes	Various substituted boronic acids	Not Specified	Not Specified	Not Specified	60-65%	[5]
Fluorinated Arylbromides	4-Fluorophenylboronic acid	G-COOH-Pd-10	Not Specified	Not Specified	High Conversion	[6]

Table 3: Antifungal Activity of Biphenyl-4-carboxylic Acid Ester Derivatives

Compound	Test Organism	MIC (µg/mL)	Reference
Ethyl 4-biphenylcarboxylate	Candida albicans	512 - 1024	[3]
Ethyl 4-biphenylcarboxylate	Candida tropicalis	512 - 1024	[3]
Decanoyl 4-biphenyl carboxylate	Candida spp.	512	[3]
Methyl 4-biphenyl carboxylate	Candida spp.	Inactive	[3]

Experimental Protocols

Protocol 1: Fischer Esterification for the Synthesis of Methyl 4-biphenylcarboxylate Derivatives

This protocol describes a general procedure for the synthesis of **methyl 4-biphenylcarboxylate** derivatives from the corresponding carboxylic acids.

Materials:

- Substituted 4-biphenylcarboxylic acid (1.0 eq)
- Anhydrous Methanol (can be used as solvent, large excess)
- Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
- Anhydrous sodium sulfate or magnesium sulfate
- Sodium bicarbonate (saturated solution)
- Brine (saturated NaCl solution)
- Ethyl acetate
- Standard laboratory glassware for reflux and extraction

Procedure:

- To a round-bottom flask, add the substituted 4-biphenylcarboxylic acid and a large excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
- Equip the flask with a reflux condenser and heat the mixture to reflux (typically 65-80°C).^[2]^[7]
- Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.^[1]^[2]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.^[2]
- Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.^[2]
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **methyl 4-biphenylcarboxylate** derivative.^[8]
- The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Methyl 4-biphenylcarboxylate Derivatives

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a methyl 4-bromobenzoate with a substituted phenylboronic acid.

Materials:

- Methyl 4-bromobenzoate (1.0 eq)

- Substituted phenylboronic acid (1.1 - 1.5 eq)[9]
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd/C, 1-5 mol%)[4][9]
- Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq)
- Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or a mixture like DME/water)[4][9]
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware for inert atmosphere reactions
- Ethyl acetate
- Water and Brine

Procedure:

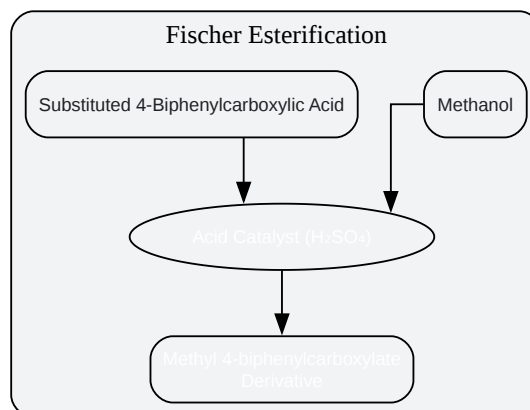
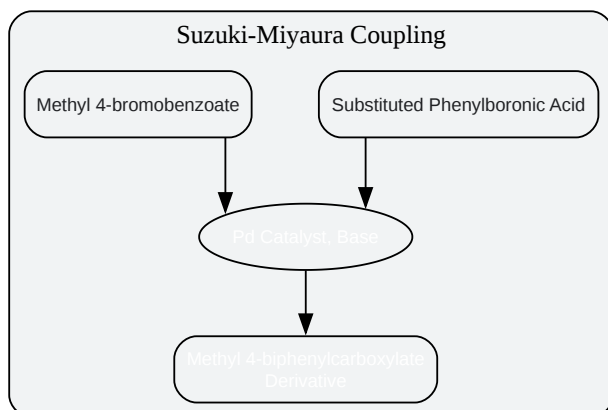
- To a flame-dried round-bottom flask, add methyl 4-bromobenzoate, the substituted phenylboronic acid, the palladium catalyst, and the base.
- Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
- Add the degassed anhydrous solvent to the flask via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously. [10]
- Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.[9][10]
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and water.
- Transfer the mixture to a separatory funnel and separate the layers.
- Wash the organic layer with water and brine.

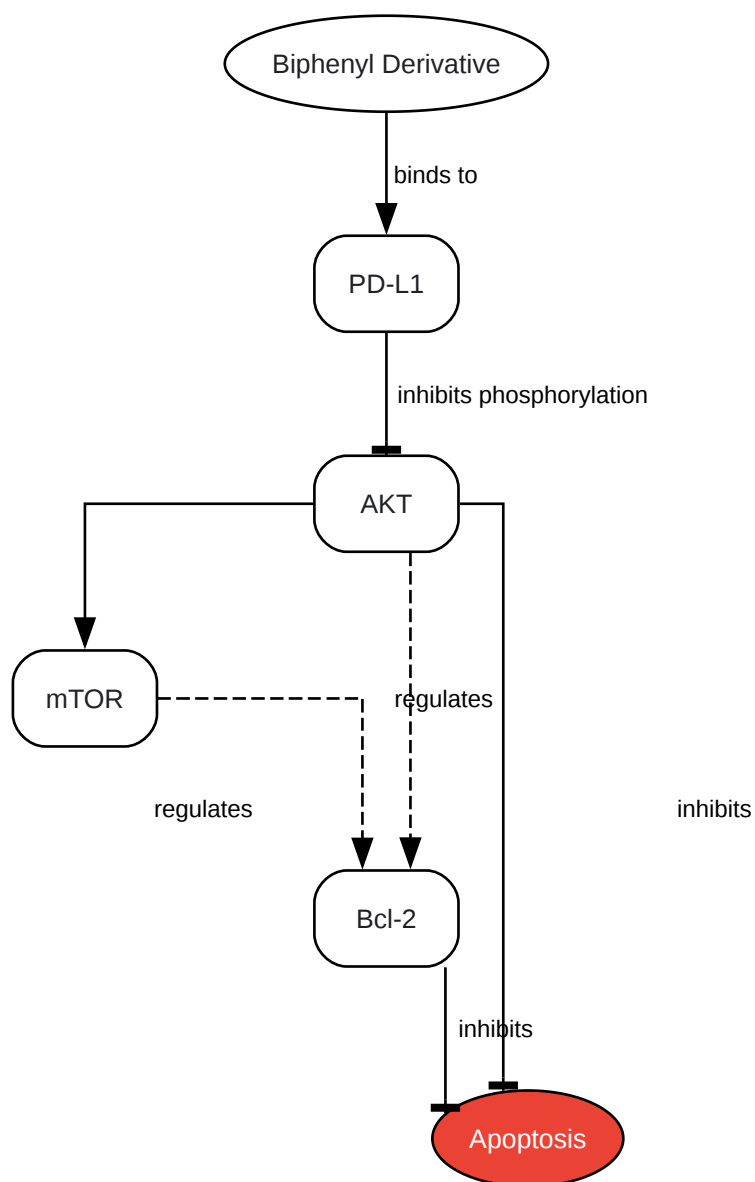
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure **methyl 4-biphenylcarboxylate** derivative.^[9]

Mandatory Visualization

Synthetic Workflow and Biological Activity

The following diagrams illustrate a typical synthetic workflow for preparing **methyl 4-biphenylcarboxylate** derivatives and a signaling pathway associated with the anticancer activity of some biphenyl derivatives.





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